![molecular formula C3H6Cl2N4 B6288842 [(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95% CAS No. 2550693-01-9](/img/structure/B6288842.png)
[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%
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Overview
Description
“[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride” is a chemical compound with a molecular weight of 169.01 . It is a solid substance at room temperature . The IUPAC name for this compound is (3-chloro-1H-1,2,4-triazol-5-yl)methanamine hydrochloride .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as the one , has been a topic of research due to their presence in an array of pharmaceuticals and biologically important compounds . These compounds are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The InChI code for this compound is 1S/C3H5ClN4.ClH/c4-3-6-2(1-5)7-8-3;/h1,5H2,(H,6,7,8);1H . This indicates the presence of a 1,2,4-triazole ring with a chlorine atom at the 3rd position and a methylamine group attached to the 5th position of the triazole ring .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The country of origin for this compound is KZ .Scientific Research Applications
Anticancer Applications
1,2,4-Triazole derivatives, including [(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, have shown promising results as anticancer agents . For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity .
Antimicrobial Applications
1,2,4-Triazole-containing scaffolds are known for their antimicrobial properties . They have been used in drug discovery studies against microbes and various types of diseases in the human body .
Antiviral Applications
1,2,4-Triazole derivatives have also been used as antiviral agents . Their unique structure allows them to form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .
Anti-inflammatory and Analgesic Applications
These compounds have been found to exhibit anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases and pain management .
Antioxidant Applications
1,2,4-Triazole derivatives have been reported to possess antioxidant properties . This attribute can be beneficial in the treatment of diseases caused by oxidative stress .
Antidiabetic Applications
These compounds have also shown potential as antidiabetic agents . They could be used in the development of new therapeutic strategies for the management of diabetes .
Industrial Applications
1,2,4-Triazole derivatives are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Materials Science Applications
1,2,4-Triazoles have found broad applications in materials science . Their unique properties make them suitable for use in the development of new materials with improved performance .
Mechanism of Action
Target of Action
Similar compounds, such as 1h-1,2,4-triazol-3-amine, have been used in medicinal chemistry as starting materials for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Mode of Action
Related triazole compounds have been known to stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Related compounds such as 1h-1,2,4-triazol-3-amine have potential applications in various fields such as medicinal chemistry, agrochemicals, and material science .
Result of Action
Related compounds have shown potential in the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
properties
IUPAC Name |
(3-chloro-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN4.ClH/c4-3-6-2(1-5)7-8-3;/h1,5H2,(H,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZVVGBHKAKPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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